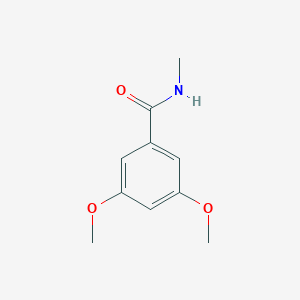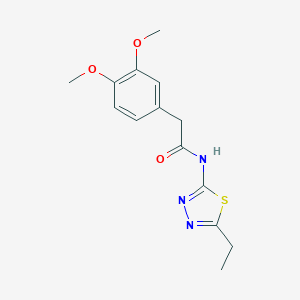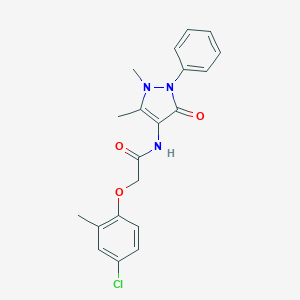![molecular formula C23H18ClN3O4 B270766 N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-nitrobenzamide](/img/structure/B270766.png)
N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BZVCNB, and it is a synthetic molecule that belongs to the class of vinca alkaloids. BZVCNB has been studied extensively for its potential use in cancer research and treatment.
作用機序
The mechanism of action of BZVCNB is not fully understood, but it is believed to involve the inhibition of microtubule formation in cancer cells. Microtubules are essential components of the cytoskeleton, and they play a critical role in cell division. BZVCNB appears to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BZVCNB has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, the compound has been shown to have anti-inflammatory and anti-oxidant properties. BZVCNB has also been shown to inhibit the growth of bacteria and fungi, suggesting that it may have potential as an antimicrobial agent.
実験室実験の利点と制限
One of the main advantages of BZVCNB for lab experiments is its potent anti-cancer activity. The compound has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, one limitation of BZVCNB is its complex synthesis method, which can make it difficult and expensive to produce in large quantities.
将来の方向性
There are several potential future directions for research on BZVCNB. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new formulations of BZVCNB that can improve its bioavailability and reduce toxicity. Additionally, further studies are needed to fully understand the mechanism of action of BZVCNB and its potential applications in other fields, such as antimicrobial research.
合成法
The synthesis of BZVCNB involves several steps, including the condensation of 4-nitrobenzaldehyde with benzylamine to form 4-nitrobenzylidenebenzylamine. This intermediate is then reacted with 4-chloroacetophenone to form N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-nitrobenzamide. The synthesis of BZVCNB is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
BZVCNB has been extensively studied for its potential use in cancer research and treatment. The compound has been shown to have potent anti-cancer activity in vitro and in vivo. Several studies have demonstrated that BZVCNB can induce apoptosis (programmed cell death) in cancer cells, and it has also been shown to inhibit tumor growth in animal models.
特性
製品名 |
N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-nitrobenzamide |
|---|---|
分子式 |
C23H18ClN3O4 |
分子量 |
435.9 g/mol |
IUPAC名 |
N-[(Z)-3-(benzylamino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C23H18ClN3O4/c24-19-10-6-16(7-11-19)14-21(23(29)25-15-17-4-2-1-3-5-17)26-22(28)18-8-12-20(13-9-18)27(30)31/h1-14H,15H2,(H,25,29)(H,26,28)/b21-14- |
InChIキー |
IHTLFANVNUONJT-STZFKDTASA-N |
異性体SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






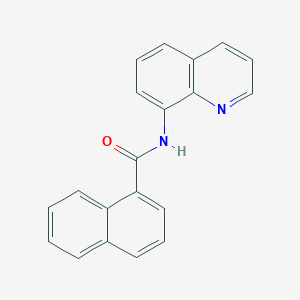
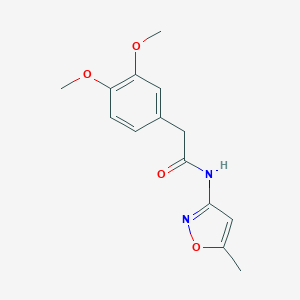
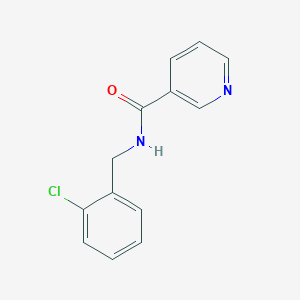
![N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B270704.png)


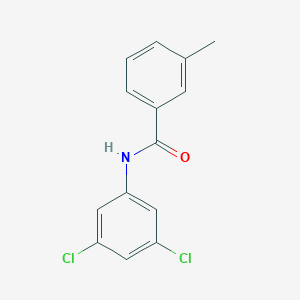
![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B270713.png)
